Cas no 39832-36-5 (1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)
39832-36-5 structure
Product Name:1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Numero CAS:39832-36-5
MF:C9H12N4O2
MW:208.21718120575
CID:924951
PubChem ID:93219
Update Time:2025-04-19
1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 1-ethyl-3,7-dimethylpurine-2,6-dione
- 1H-purine-2,6-dione, 1-ethyl-3,7-dihydro-3,7-dimethyl-
- 5-26-13-00562 (Beilstein Handbook Reference)
- PD094031
- 1-Ethyl-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
- UNII-9T24XXI18T
- 9T24XXI18T
- 1H-Purine-2, 1-ethyl-3,7-dihydro-3,7-dimethyl-
- Theobromine, 1-ethyl-
- 1-Ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione #
- 1-Ethyl derivative of Theobromine
- NSC515486
- 1-ethyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 39832-36-5
- CAS_93219
- NSC 515486
- BDBM82033
- NSC-515486
- SCHEMBL516446
- BRN 0225307
- Q27273150
- Athyltheobromin
- KRVVZPXPQUPXJE-UHFFFAOYSA-N
- 1-Ethyltheobromine
- NSC_93219
- 1-Ethyl theobromine
- DTXSID40192897
- 1-Ethyl-3,7-dimethyl-xanthine
-
- Inchi: 1S/C9H12N4O2/c1-4-13-8(14)6-7(10-5-11(6)2)12(3)9(13)15/h5H,4H2,1-3H3
- Chiave InChI: KRVVZPXPQUPXJE-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N=CN2C)N(C)C(N1CC)=O
Proprietà calcolate
- Massa esatta: 208.09616
- Massa monoisotopica: 208.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 307
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 58.4Ų
Proprietà sperimentali
- Densità: 1.2480 (rough estimate)
- Punto di fusione: 156°C
- Punto di ebollizione: 347.41°C (rough estimate)
- Punto di infiammabilità: 208.4°C
- Indice di rifrazione: 1.6590 (estimate)
- PSA: 58.44
1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Letteratura correlata
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
39832-36-5 (1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) Prodotti correlati
- 83-67-0(Theobromine)
- 31542-63-9(1,3-Dipropyl-7-methylxanthine)
- 6493-05-6(Pentoxifylline)
- 26351-04-2(Caffeine-d3 (7-methyl-d3))
- 1028-33-7(1-N-Hexyltheobromine)
- 552-62-5(7-Methyl Xanthine)
- 188297-90-7(Paraxanthine-1-methyl-d3)
- 832-66-6(1,3,7,8-Tetramethylzanthine)
- 55242-64-3(3-Methyl-7-propylxanthine)
- 26351-03-1(Caffeine-d3 (1-methyl-d3))
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso